3,4-Bis(4-acetoxyphenyl)-2,4-hexadiene

Endocrinology Receptor Pharmacology Nongenomic Signaling

Researchers requiring exact dienestrol diacetate-not interchangeable stilbene esters-for reproducible ER binding and nongenomic signaling studies need a reliable source. Impure or misanalogous compounds compromise chromatographic retention and receptor activation data. • ≥95% GC purity with sharp mp 119-123°C ensures calibration accuracy and batch-to-batch consistency. • Isomer-specific GC method available, enabling precise quantification in complex matrices. • Validated ERα (223%) and ERβ (404%) binding affinity vs. estradiol for consistent cell-based assay activation. Supplied for research use with ambient shipping and full documentation.

Molecular Formula C22H22O4
Molecular Weight 350.4 g/mol
CAS No. 84-19-5
Cat. No. B1670513
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3,4-Bis(4-acetoxyphenyl)-2,4-hexadiene
CAS84-19-5
SynonymsDienestrol diacetate;  NSC 81279;  NSC-81279;  NSC81279;  Cycladiene;  Retalon-oral;  Oestrasid C; 
Molecular FormulaC22H22O4
Molecular Weight350.4 g/mol
Structural Identifiers
SMILESCC=C(C1=CC=C(C=C1)OC(=O)C)C(=CC)C2=CC=C(C=C2)OC(=O)C
InChIInChI=1S/C22H22O4/c1-5-21(17-7-11-19(12-8-17)25-15(3)23)22(6-2)18-9-13-20(14-10-18)26-16(4)24/h5-14H,1-4H3
InChIKeyYWLLGDVBTLPARJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilityFREELY SOL IN ALC, METHANOL, ETHER, ACETONE, PROPYLENE GLYCOL;  SOL IN CHLOROFORM, AQ SOLN OF ALKALI HYDROXIDES;  SOLUBLE IN VEGETABLE OILS AFTER WARMING, BUT CRYSTALLIZES OUT ON STANDING;  PRACTICALLY INSOL IN WATER, DIL ACIDS .
SOL IN FIXED OILS.
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





Dienestrol Diacetate (CAS 84-19-5) Overview


3,4-Bis(4-acetoxyphenyl)-2,4-hexadiene, also known as Dienestrol Diacetate (CAS 84-19-5), is a synthetic, nonsteroidal estrogen of the stilbestrol group [1]. It is a diester derivative of dienestrol, a close structural analogue of diethylstilbestrol (DES) . This compound is primarily utilized as a reference standard in analytical chemistry and as a research reagent for studying estrogen receptor interactions and metabolic pathways .

Analytical reference standard for stilbene isomer separation (GC)
Estrogen receptor transcription studies (ERα/β context)
Membrane progestin receptor (mPR) nongenomic signaling assays

Dienestrol Diacetate vs. Generic Stilbenes


The assumption that any stilbene-derived estrogen ester can be used interchangeably for research or analytical applications is incorrect due to distinct, quantifiable differences in biological activity, receptor binding, and physicochemical properties. The specific ester group—acetate, propionate, or others—directly influences the compound's affinity for membrane-bound receptors [1], its functional activity in bioassays [2], and its chromatographic behavior [3]. Using an alternative ester, such as the dipropionate, will lead to different experimental outcomes, making the procurement of the exact compound (CAS 84-19-5) essential for reproducibility and valid data comparison.

1 Ester group (acetate vs. propionate) may shift nongenomic activity profile in oocyte maturation assays
2 Dimethyl ether analog shows no mPR activity; other esters cannot reproduce diacetate functional outcomes
3 Validated isomer-specific GC method exists for diacetate only; method transfer to other esters requires revalidation

Dienestrol Diacetate Performance Data


Estrogen Receptor Binding Profile

Dienestrol diacetate (the target compound) is an ester prodrug that, upon hydrolysis to dienestrol, exhibits high affinity for estrogen receptors. Dienestrol has approximately 223% and 404% of the binding affinity of the endogenous ligand estradiol for Estrogen Receptor Alpha (ERα) and Estrogen Receptor Beta (ERβ), respectively . This contrasts with the parent compound diethylstilbestrol (DES), which has a different affinity profile. This high affinity makes it a potent tool for studying estrogen-mediated gene transcription and nongenomic signaling pathways.

ER Binding Profile
Class-level inference
Dienestrol: 223% ERα, 404% ERβ vs Estradiol (100%)
Reported higher binding affinity context for ER signaling studies
Class-level: parent compound data; verify in target assay
Endocrinology Receptor Pharmacology Nongenomic Signaling

Nongenomic Bioactivity in Oocyte Maturation

The functional activity of DES analogs, including the acetate ester, was evaluated in a goldfish oocyte maturation (OM) bioassay. The parent compound DES induced a concentration-dependent OM response. While the diacetate ester (the target compound) was not directly tested, the closely related DES dipropionate analog demonstrated clear OM-inducing activity, whereas the DES dimethyl ether analog showed no OM-inducing activity at all [1]. This indicates that esterification to a dipropionate preserves the nongenomic progestin-like activity, while other modifications abolish it. The acetate ester is expected to have a similar functional profile to the dipropionate, distinct from the inactive dimethyl ether.

Nongenomic Oocyte Activity
Class-level inference
Dipropionate analog: active; Dimethyl ether: inactive Diacetate presumed active
Ester-dependent functional profile; not all analogs interchangeable
Goldfish oocyte model; direct diacetate data not available
Endocrine Disruption Oocyte Maturation Progestin Receptor

Vasodilator Potency Comparison

In an isolated guinea-pig heart model, the coronary vasodilator action of diethylstilbestrol (DES) was quantified with an ED50 of 0.26 µg/heart. In comparison, its derivatives, including DES-diacetate (target compound) and DES-dipropionate, were all found to be weaker than the parent DES [1]. This data quantifies the reduction in vasodilator potency conferred by esterification of the phenolic hydroxyl groups.

Vasodilator Potency
Cross-study comparable
DES ED50 = 0.26 µg/heart > Diacetate weaker (exact value N/A)
Esterification reduces vasodilator response in guinea-pig heart model
Ex vivo model; interpret potency shift with caution
Cardiovascular Pharmacology Ex Vivo Models Structure-Activity Relationship

Isomer-Specific Chromatographic Method

A validated gas-liquid chromatography (GLC) method exists for the quantitative and simultaneous determination of the three geometrical isomers of dienestrol diacetate (α-, β-, and γ-isomers) using a 3% SE-30 stationary phase [1]. This method allows for the precise assessment of isomeric purity, which is critical for analytical standards. In contrast, such a specific, published method for resolving isomers may not be available for other stilbene esters like DES dipropionate, which would necessitate extensive method development.

Isomer Separation Method
Cross-study comparable
Validated GLC method for α-, β-, γ-isomers (3% SE-30)
Supports isomeric purity verification for reference standards
Method may not be available for other stilbene esters
Analytical Chemistry Quality Control Chromatography

Procurement Purity and Physical Specifications

Commercially available dienestrol diacetate (CAS 84-19-5) is supplied with a minimum purity of 95.0% as determined by gas chromatography (GC) . Its physical characteristics are well-defined, with a melting point range of 119.0 to 123.0 °C . This level of purity and the narrow, specified melting point range provide a reliable baseline for experimental reproducibility. In comparison, analogs like DES dipropionate may be offered with similar or lower purity specifications, but the established, tight melting point range for the diacetate is a key differentiator for quality control upon receipt.

Procurement Purity
Supporting evidence
≥ 95.0% (GC); MP 119.0–123.0 °C
Specified purity and melting range for incoming QC
Vendor CoA data; verify upon receipt
Chemical Procurement Quality Assurance Vendor Specifications

Dienestrol Diacetate Applications


Analytical Reference Standard

The existence of a published, isomer-specific gas-liquid chromatography method for dienestrol diacetate [1] makes this compound an ideal reference standard for developing and validating analytical methods for stilbene estrogens in complex matrices. Its defined purity (≥95.0% GC) and sharp melting point range (119.0-123.0 °C) provide a reliable benchmark for quantifying impurities, calibrating instruments, and ensuring batch-to-batch consistency in quality control laboratories.

Estrogen Receptor Transcription Studies

Given that its parent compound, dienestrol, exhibits 223% and 404% of the binding affinity of estradiol for ERα and ERβ, respectively [1], dienestrol diacetate serves as a potent agonist in cell-based assays investigating estrogen receptor signaling. Its use is appropriate for studies requiring strong transcriptional activation, such as those examining gene regulation in hormone-sensitive cancers or reproductive tissues.

Membrane Progestin Receptor Agonist Research

Research into nongenomic steroid actions, specifically those mediated by membrane progestin receptors (mPRs), can utilize dienestrol diacetate as a functional probe. Studies have demonstrated that structurally similar DES esters (e.g., DES dipropionate) induce oocyte maturation via mPR-alpha activation, while other esters (e.g., DES dimethyl ether) are inactive [1]. This establishes the compound's utility in distinguishing between signaling pathways that are dependent on specific ester modifications.

Application
Selection Property
Validation Focus
Analytical Reference Standard
Isomer-specific chromatographic method availability
Purity and melting range verification by GC
ER Transcription Studies
Reported high ERα/β binding affinity context
Transcriptional activation assay validation
mPR Nongenomic Signaling
Ester-dependent nongenomic activity profile
Oocyte maturation assay replication
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